Product packaging for 2-Ethenyl-3,5-dimethylpyridine(Cat. No.:CAS No. 1824300-81-3)

2-Ethenyl-3,5-dimethylpyridine

Cat. No.: B2508247
CAS No.: 1824300-81-3
M. Wt: 133.194
InChI Key: GDOFYQSAONHBSE-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds that have garnered immense attention in various fields of chemical research. The pyridine ring, an analogue of benzene (B151609) with one carbon atom replaced by a nitrogen atom, exhibits a unique electronic structure. The nitrogen atom imparts a degree of polarity and basicity to the ring, influencing its reactivity. youtube.com

The introduction of substituents onto the pyridine ring dramatically modulates its properties. Alkyl groups, such as the methyl groups in 2-Ethenyl-3,5-dimethylpyridine, can enhance the electron density of the ring and influence its steric environment. The position of these substituents is crucial in directing further chemical transformations.

The vinyl group is a particularly significant substituent in polymer chemistry and organic synthesis. Vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, are valuable monomers for the synthesis of functional polymers and copolymers. These polymers find applications as catalysts, drug delivery systems, and pH-responsive materials. acs.orgeares.org The vinyl group can participate in a variety of reactions, including polymerization, hydrogenation, and various addition reactions, making it a versatile handle for molecular elaboration.

Contemporary Academic Significance of this compound Research

The contemporary academic significance of this compound lies not in a wealth of existing research, but in its potential as a building block for novel materials and complex molecules. The combination of a vinyl group, amenable to polymerization and other transformations, with a dimethyl-substituted pyridine core suggests several avenues for future investigation.

The presence of both a polymerizable group and a heterocyclic core could enable the synthesis of functional polymers with tailored properties. The pyridine moiety can act as a ligand for metal catalysts, a site for quaternization to create charged polymers, or a hydrogen bond acceptor, influencing the polymer's solubility and self-assembly behavior. researchgate.net

Furthermore, in the context of medicinal chemistry, the pyridine scaffold is a common feature in many biologically active compounds. While no specific biological activity has been reported for this compound, its structure could serve as a starting point for the synthesis of new molecular entities with potential therapeutic applications. The vinyl group offers a reactive site for the introduction of other functional groups through established chemical transformations.

Physicochemical Properties and Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, basic properties can be found in chemical supplier databases.

PropertyValueSource
CAS Number 1824300-81-3 acs.org
Molecular Formula C₉H₁₁N acs.org
Molecular Weight 133.19 g/mol sigmaaldrich.com

This table contains data sourced from chemical supplier catalogs and is intended for informational purposes only.

Research Findings

Specific research findings on this compound are currently limited. The compound is primarily available from commercial suppliers for research purposes. Its synthesis is likely achieved through multi-step organic reactions, potentially involving the introduction of the vinyl group onto a pre-existing 3,5-dimethylpyridine (B147111) core, or through the construction of the pyridine ring from acyclic precursors.

The study of vinylpyridines in general provides a framework for understanding the potential reactivity of this compound. For instance, the polymerization of vinylpyridines can be initiated by various methods, including free-radical and anionic polymerization, to yield well-defined polymers. oup.com The resulting poly(vinylpyridine)s exhibit interesting solution properties and can be used to create complex nanostructures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B2508247 2-Ethenyl-3,5-dimethylpyridine CAS No. 1824300-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFYQSAONHBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Ethenyl 3,5 Dimethylpyridine

Exploration of Novel Synthetic Routes

The quest for more efficient and selective methods for synthesizing 2-ethenyl-3,5-dimethylpyridine has led researchers to explore several innovative strategies. These routes often leverage modern catalytic systems to achieve the desired molecular architecture under milder conditions than traditional methods.

A significant advancement involves the palladium-catalyzed heterocyclization of readily available starting materials. One such approach utilizes the disproportionation and heterocyclization of allylamine (B125299), cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts. researchgate.net This method offers a direct route to the desired pyridine (B92270) derivative.

Another novel approach involves the use of zeolite catalysts. researchgate.net Zeolites, with their well-defined porous structures and acidic sites, can facilitate the cyclocondensation reactions necessary for pyridine ring formation. Research into different zeolite types, such as H-Y zeolites, has shown promise in catalyzing the synthesis of various pyridine derivatives, suggesting a potential avenue for the synthesis of this compound. researchgate.net

Furthermore, a two-step process starting from methacrolein (B123484) and 1-ethoxypropene has been explored for the synthesis of the related 3,5-dimethylpyridine (B147111). nih.gov This Diels-Alder approach first forms a 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran intermediate, which is then converted to the pyridine. While this specific example yields 3,5-dimethylpyridine, the underlying strategy of building the substituted ring system through cycloaddition and subsequent transformation represents a viable conceptual framework for developing a synthesis of this compound.

Optimization of Existing Synthetic Pathways for this compound

Concurrent with the development of new synthetic routes, significant effort has been dedicated to optimizing established methods for producing this compound. These optimizations aim to improve reaction yields, reduce byproducts, and utilize more environmentally benign conditions.

One of the classical methods for synthesizing substituted pyridines is the Chichibabin synthesis, which typically involves the condensation of aldehydes and ammonia (B1221849) at high temperatures. A notable example is the gas-phase condensation of propionaldehyde (B47417) with ammonia over a cobalt phosphate (B84403) (Co₃(PO₄)₂) catalyst at 350–420°C. researchgate.net While this method produces a mixture of pyridine bases, including 2-ethyl-3,5-dimethylpyridine (B72401), it serves as a foundational pathway that has been subject to optimization efforts.

A significant improvement over the high-temperature gas-phase reactions is the development of liquid-phase condensation catalyzed by palladium complexes. A patented method describes the synthesis at a much lower temperature of 150°C. This process involves the reaction of propionaldehyde with urea (B33335), where urea serves as the nitrogen source. The palladium catalyst, such as Pd(dba)₂, is crucial for facilitating the cyclodehydration step.

Further research into palladium-catalyzed heterocyclization has provided detailed insights into reaction conditions. For instance, the synthesis of 2-ethyl-3,5-dimethylpyridine from allylamine, cyclopropylamine, and diallylamine has been studied at various temperatures and reaction times, with different palladium complexes as catalysts. researchgate.net The choice of catalyst and reaction parameters significantly influences the yield and selectivity of the desired product. For example, heating azatriene III, an intermediate, in the presence of a palladium catalyst at 170°C for 3 hours can yield 2-ethyl-3,5-dimethylpyridine. researchgate.net

The optimization of reaction conditions for the synthesis of related trimethylpyridines also provides valuable insights. Studies on the synthesis of 2,3,5-trimethylpyridine (B1346980) from 3-amino-2-methylpropenal and methylethylketone have identified optimal conditions, including a reaction temperature of 150°C and the use of a CH3COOH/pTsOH catalyst. researchgate.net Such findings on catalyst systems and temperature profiles can be extrapolated and adapted for the synthesis of this compound.

The table below summarizes key findings from various synthetic approaches.

Starting Material(s)Catalyst/ReagentsTemperature (°C)Reaction TimeYield (%)Notes
Allylamine, Cyclopropylamine, DiallylaminePalladium Complexes130-1702-6 h-Produces 2-ethyl-3,5-dimethylpyridine. researchgate.net
Propionaldehyde, AmmoniaCobalt Phosphate (Co₃(PO₄)₂)350-420-30Gas-phase reaction, produces a mixture of pyridines. researchgate.net
Propionaldehyde, UreaPd(dba)₂150--Liquid-phase condensation.
Azatriene IIIPalladium Catalyst1703 h-Yields 2-ethyl-3,5-dimethylpyridine. researchgate.net
3-Amino-2-methylpropenal, MethylethylketoneCH₃COOH/pTsOH15024 h-Optimal conditions for 2,3,5-trimethylpyridine synthesis. researchgate.net

Reactivity and Mechanistic Investigations of 2 Ethenyl 3,5 Dimethylpyridine

Mechanistic Studies of Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property generally makes pyridines less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The nitrogen atom deactivates the ring and directs incoming electrophiles primarily to the C3 and C5 (meta) positions.

In 2-ethenyl-3,5-dimethylpyridine, the reactivity and regioselectivity of EAS are influenced by the combined effects of the nitrogen atom and the three substituents: two methyl groups and one ethenyl group.

Directing Effects of Substituents:

Methyl Groups (at C3 and C5): Methyl groups are electron-donating through an inductive effect and hyperconjugation. They are activating groups and direct electrophilic attack to the ortho and para positions relative to themselves.

Ethenyl (Vinyl) Group (at C2): The ethenyl group's effect is more complex. It can act as a weak electron-withdrawing group via resonance, deactivating the ring. However, under certain conditions, it can also participate in stabilizing the intermediate carbocation (arenium ion).

Pyridine Nitrogen: As mentioned, the nitrogen atom strongly deactivates the ring and is meta-directing.

Considering these factors, the most likely positions for electrophilic attack on the this compound ring are the C4 and C6 positions, which are meta to the deactivating nitrogen atom. The C4 position is para to the C2-ethenyl group and ortho to both the C3 and C5 methyl groups, making it electronically favorable. The C6 position is ortho to the C5-methyl group but also adjacent to the nitrogen and the C2-ethenyl group, which might introduce steric hindrance.

While specific experimental data on the electrophilic substitution of this compound is scarce, studies on related compounds illustrate these principles. For instance, the nitration of various substituted pyridines typically requires harsh conditions and often results in substitution at the beta-position (C3 or C5). cymitquimica.com The nitration of 3,5-dimethylpyridine (B147111), for example, yields the 4-nitro product. thieme-connect.com

Table 1: Examples of Electrophilic Aromatic Substitution on Pyridine Analogues This table presents data from related compounds to infer the reactivity of this compound.

ReactionSubstrateReagents & ConditionsMajor Product(s)Reference
Nitration3,5-DimethylpyridineHNO₃, H₂SO₄, 0–5°C3,5-Dimethyl-4-nitropyridine thieme-connect.com
Nitration2,5-DimethylpyridineHNO₃, Trifluoroacetic anhydride5-Methyl-2-(trinitromethyl)pyridine (side-chain nitration) and 2,5-Dimethyl-3-nitropyridine core.ac.uk
Halogenation2-Ethyl-3,5-dimethylpyridine (B72401)Cl₂/Br₂, FeCl₃ catalyst, 25–80°C2-Ethyl-3,5-dimethyl-4-chloropyridine Current time information in Bangalore, IN.

Based on these analogies, electrophilic substitution on this compound would likely occur at the C4 position.

Addition and Polymerization Reactions Involving the Ethenyl Moiety

The ethenyl group at the C2 position is conjugated with the electron-withdrawing pyridine ring, making it an activated alkene. This renders the terminal carbon of the vinyl group electrophilic and susceptible to nucleophilic attack, a process known as conjugate or Michael addition. This reactivity is well-documented for 2-vinylpyridine (B74390). wikipedia.org

Addition Reactions: A wide range of nucleophiles are expected to add across the double bond of this compound. This reactivity is a key feature of 2-vinylpyridine, which readily undergoes addition of nucleophiles like amines, thiols, and alcohols. thieme-connect.comwikipedia.orgresearchgate.netmdpi.com For example, the reaction with secondary amines yields 2-(2-aminoethyl)pyridine (B145717) derivatives. researchgate.net This type of reaction is often catalyzed by acid, which protonates the pyridine nitrogen and further enhances the electrophilicity of the vinyl group. nsf.gov

Table 2: Examples of Nucleophilic Addition to 2-Vinylpyridine This table illustrates the expected addition reactions of the ethenyl group in this compound.

NucleophileReagentProduct TypeReference
AminesVarious secondary amines2-(2-Aminoethyl)pyridine derivatives researchgate.net
ThiolsThiophenols2-(2-Thioethyl)pyridine derivatives thieme-connect.com
AlcoholsMethanol2-(2-Methoxyethyl)pyridine wikipedia.org
CyanideLiCNHeterocyclic nitrile thieme-connect.com
MalonatesDiethyl malonateDiethyl 2-(2-pyridyl)ethylmalonate thieme-connect.com

Polymerization Reactions: Like its simpler analogue, 2-vinylpyridine, this compound is expected to be readily polymerizable. wikipedia.org The polymerization can be initiated by radical, anionic, or cationic initiators. wikipedia.orgrsc.orgacs.orgufl.edu The resulting polymer, poly(this compound), would likely be soluble in various organic solvents. Copolymers can also be formed with other monomers like styrene (B11656) and butadiene. wikipedia.org The polymerization of vinylpyridines is a commercially significant process, notably in the production of latex terpolymers used as tire-cord binders. wikipedia.orgchemicalbook.com

Table 3: Polymerization Methods for 2-Vinylpyridine This table summarizes polymerization techniques applicable to this compound.

Polymerization TypeInitiator/CatalystKey CharacteristicsReference
Radical PolymerizationBenzoyl peroxideCommon method for producing homopolymers and copolymers. acs.org
Anionic PolymerizationOrganolithium reagentsAllows for the synthesis of polymers with controlled molecular weight and stereochemistry. ufl.edu
Cationic PolymerizationRare-earth metal complexesCan produce highly isotactic polymers. rsc.org
ElectropolymerizationElectrochemical reductionForms polymer coatings on metal surfaces. acs.org

Investigations into Heterocyclic Ring Reactivity

The reactivity of the pyridine ring itself involves several key pathways beyond electrophilic substitution.

Basicity and N-Alkylation: The lone pair of electrons on the nitrogen atom imparts basic properties to the pyridine ring, allowing it to react with acids to form pyridinium (B92312) salts. cymitquimica.com The pKa of the conjugate acid of 2-ethyl-3,5-dimethylpyridine is predicted to be around 6.48, indicating moderate basicity. The nitrogen atom can also act as a nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, provided a suitable leaving group (like a halide) is present. acs.org For this compound, an SNAr reaction would require prior functionalization to introduce such a leaving group. For instance, if a halogen were introduced at the C4 position via electrophilic substitution, it could potentially be displaced by a strong nucleophile. SNAr reactions on the pyridine ring are often facilitated by the formation of an N-oxide, which further activates the ring towards nucleophilic attack. acs.org

Ring-Opening and Rearrangement Reactions: While less common, the pyridine ring can undergo ring-opening reactions under forcing conditions with powerful nucleophiles. More complex rearrangements and cyclization reactions can also occur, often involving the substituents. For example, rhodium-catalyzed hydroalkenylation of 2-vinylpyridine with alkynes can lead to the formation of quinolizine derivatives through a 6π-electrocyclization reaction of the initially formed butadienylpyridine intermediate. csic.es Similar complex reactivity could be envisioned for this compound, leveraging the reactivity of both the ring and the ethenyl side chain.

Applications of 2 Ethenyl 3,5 Dimethylpyridine in Scientific Disciplines

Advanced Organic Synthesis Applications

The unique structure of 2-Ethenyl-3,5-dimethylpyridine, which combines a heterocyclic pyridine (B92270) ring with a reactive vinyl group, positions it as a valuable building block in organic synthesis.

This compound serves as a specialized intermediate in the synthesis of more complex molecules. Its potential applications include being a precursor for pharmaceutical compounds and corrosion inhibitors. The pyridine core is a common scaffold in medicinal chemistry, and the vinyl group provides a reactive handle for further chemical transformations, allowing for the construction of intricate molecular frameworks.

The vinyl group of this compound is a key site for chemical modification, making the compound a versatile precursor for a range of functionalized derivatives. This group can undergo various addition and polymerization reactions, enabling the introduction of new functional groups and the extension of the molecular structure. While detailed studies on its specific derivatization are not widely published, its chemical nature allows for transformations that are fundamental in creating diverse chemical libraries for screening and development purposes.

Catalytic Applications and Ligand Design

The design of ligands is crucial for the efficacy and selectivity of metal-catalyzed reactions. Pyridine-based structures are frequently employed as ligands in transition-metal catalysis.

Currently, there is limited specific information available in scientific literature regarding the development and application of ligands derived directly from this compound. The focus in the broader class of dimethylpyridines has often been on related compounds.

Given the lack of developed ligands based on this compound, there is no documented research detailing its specific influence on the efficiency or selectivity of metal-mediated reactions. The performance of related pyridine derivatives in catalysis suggests that such compounds can modulate the electronic and steric properties of a metal center, but specific data for the ethenyl variant is not available.

Advanced Analytical and Computational Studies on 2 Ethenyl 3,5 Dimethylpyridine

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required for the complete characterization of 2-Ethenyl-3,5-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the two methyl groups, and the ethenyl (vinyl) group. The vinyl group protons (–CH=CH₂) typically appear in the δ 5.0-6.5 ppm region as a complex set of multiplets due to geminal, cis, and trans couplings. researchgate.net The aromatic protons on the pyridine ring would likely resonate further downfield, while the methyl protons would appear upfield. For comparison, the related compound 2-methyl-5-vinylpyridine (B86018) shows vinyl proton signals between δ 5.1 and 6.6 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would provide the number of unique carbon environments. The carbons of the pyridine ring, the methyl groups, and the ethenyl group would each have characteristic chemical shifts.

Conformational Analysis: The orientation of the ethenyl group relative to the pyridine ring can be influenced by steric hindrance. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insight into the preferred conformation by measuring through-space interactions between the vinyl protons and the adjacent methyl group or ring proton.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Molecular Formula: The molecular formula for this compound is C₉H₁₁N. Its exact mass (monoisotopic mass) would be calculated and compared to the experimental value from HRMS to confirm the elemental composition.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for substituted pyridines include the loss of substituents (e.g., methyl or vinyl groups) or cleavage of the ring. For instance, the saturated analog, 2-ethyl-3,5-dimethylpyridine (B72401), shows a molecular ion peak at m/z = 135. A primary fragment would likely arise from benzylic-type cleavage, leading to the loss of a methyl radical (CH₃) from the ethyl group, which is not possible for the ethenyl compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic and Vibrational Studies

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

C-H stretching from the aromatic ring and vinyl group (~3000-3100 cm⁻¹). libretexts.org

C-H stretching from the methyl groups (~2850-3000 cm⁻¹).

C=C stretching from the vinyl group (~1640 cm⁻¹) and the pyridine ring (~1450-1600 cm⁻¹). libretexts.orgspectroscopyonline.com

C-H out-of-plane bending (wags) for the vinyl group, which are often sharp and intense, typically around 910 and 990 cm⁻¹. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol, reveals information about the conjugated π-electron system. Pyridine and its derivatives exhibit characteristic π→π* transitions. acs.org The conjugation of the vinyl group with the dimethylpyridine ring would be expected to influence the position and intensity of the absorption maxima (λ_max) compared to non-vinylated analogs.

Theoretical Chemistry and Computational Modeling

In the absence of experimental data, computational methods serve as a powerful alternative for predicting molecular properties.

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to model electronic structure and predict reactivity. nih.gov

Molecular Properties: DFT calculations could be used to predict various properties such as bond lengths, bond angles, dipole moment, and molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich (negative potential, likely around the nitrogen atom) and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. ias.ac.inmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations are routinely performed for various substituted pyridines to understand their electronic behavior. ias.ac.inmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the three-dimensional shapes a molecule can adopt and its dynamic behavior.

Conformational Analysis: The primary conformational freedom in this compound is the rotation around the single bond connecting the vinyl group to the pyridine ring. Computational methods can be used to calculate the energy profile of this rotation to identify the most stable (lowest energy) conformation(s). This analysis would reveal whether a planar or a non-planar arrangement between the ring and the vinyl group is preferred, considering the steric interactions with the neighboring methyl group. Such studies are common for substituted dihydropyridines to understand the influence of substituents on the ring conformation. d-nb.infosemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and conformational dynamics at a given temperature. researchgate.net An MD simulation would show how the vinyl group rotates and how the methyl groups vibrate, offering a dynamic picture of the molecule's behavior in different environments, such as in a solvent.

While a detailed, data-rich analysis of this compound cannot be provided at this time due to a lack of specific published data, this framework outlines the standard analytical and computational methodologies that would be employed for its full characterization. The acquisition of experimental spectra and the performance of targeted computational studies are necessary to generate the specific findings required for a comprehensive scientific article on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry and toxicology. researchgate.netajrconline.org It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr By quantifying physicochemical, electronic, and steric properties, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules and reducing the need for extensive experimental screening. researchgate.netmdpi.com

The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure and properties. researchgate.net The process involves several key steps: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. mdpi.com

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the vast body of research on pyridine derivatives provides a solid framework for understanding how such models would be constructed and applied. researchgate.netmdpi.commdpi.com Pyridine and its substituted analogs are a cornerstone in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com

A hypothetical QSAR study on a series of analogs of this compound would begin with the synthesis and biological evaluation of these compounds. The biological activity, often expressed as the concentration required to elicit a specific response (e.g., IC₅₀), is converted to a logarithmic scale (pIC₅₀) for the analysis. mdpi.com

Subsequently, a wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors fall into several categories:

Lipophilic Parameters: Such as the partition coefficient (log P), which describes a molecule's hydrophobicity and influences its ability to cross biological membranes. mlsu.ac.in

Electronic Parameters: Including the Hammett substitution constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on the pyridine ring. mlsu.ac.in These electronic effects are crucial for molecular interactions, such as hydrogen bonding and receptor binding. mlsu.ac.in

Steric Parameters: Like Taft's steric parameter (Es) and molar refractivity (MR), which account for the size and shape of the molecule and its substituents, influencing how well it fits into a biological target site. mlsu.ac.in

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate an equation that links the biological activity to the most relevant descriptors. researchgate.net

For instance, a hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC₅₀ = k₁ (log P) + k₂ (σ) + k₃ (MR) + C

Where k₁, k₂, and k₃ are coefficients determined by the regression analysis, and C is a constant.

The validity and predictive capability of the generated QSAR model are assessed using several statistical metrics. The coefficient of determination (r²) indicates the goodness of fit of the model. researchgate.net A value close to 1 suggests a strong correlation between the predicted and observed activities. Cross-validation (q²) is another critical parameter that evaluates the model's robustness and predictive power on a subset of the data not used in the model's creation. mdpi.comnih.gov

The table below illustrates a hypothetical dataset for a QSAR study of this compound analogs, showcasing the kind of data required.

CompoundSubstituent (R)pIC₅₀log PHammett Constant (σ)Molar Refractivity (MR)
1 -H5.22.80.0043.5
2 -Cl5.83.50.2348.5
3 -CH₃5.43.3-0.1748.1
4 -NO₂6.12.70.7848.2
5 -OH4.92.2-0.3743.8

This table is for illustrative purposes only. The values are not based on experimental data.

The insights gained from such a QSAR model are invaluable. For example, a positive coefficient for log P would suggest that increasing lipophilicity enhances biological activity, guiding chemists to synthesize analogs with more hydrophobic substituents. Conversely, a negative coefficient for a steric parameter might indicate that bulky groups are detrimental to activity, likely due to steric hindrance at the target site.

Ultimately, QSAR modeling for compounds like this compound serves as a powerful predictive tool. d-nb.info It accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, optimizing lead compounds, and providing a deeper understanding of the structure-activity relationships that govern their biological effects. ajrconline.org

Challenges and Future Perspectives in 2 Ethenyl 3,5 Dimethylpyridine Research

Addressing Synthetic Challenges for Scalable Production

A primary hurdle in the study and application of 2-ethenyl-3,5-dimethylpyridine is the absence of established, efficient, and scalable synthetic routes. Traditional methods for synthesizing substituted pyridines often face limitations such as harsh reaction conditions, low yields, and the use of toxic reagents. benthamscience.comijarsct.co.in For vinylpyridines, a common challenge is the propensity of the vinyl group to undergo polymerization, which requires careful handling and the use of inhibitors. google.com

Future production strategies will likely need to adapt existing methods for vinylpyridine synthesis. One potential pathway involves a two-step process starting from 2,3,5-trimethylpyridine (B1346980). This would first involve a condensation reaction with formaldehyde (B43269) to form a 2-(2-hydroxyethyl)-3,5-dimethylpyridine intermediate, followed by a catalyzed dehydration step to generate the target ethenyl group. google.comgoogle.com The key challenge in this approach is achieving selective functionalization at the 2-methyl position over the other two methyl groups.

Alternatively, modern cross-coupling reactions offer a more targeted approach. A plausible route would involve the synthesis of a halogenated precursor, such as 2-chloro- or 2-bromo-3,5-dimethylpyridine, followed by a palladium- or iron-catalyzed cross-coupling reaction with a vinylating agent like vinylboronic acid or vinyltributylstannane. researchgate.net While potentially offering high selectivity, the scalability of this method is often hampered by the cost of catalysts and the synthesis of the necessary precursors.

Potential Synthetic Route Key Precursors Primary Challenges
Dehydration 2,3,5-Trimethylpyridine, Formaldehyde- Achieving regioselectivity at the 2-methyl position.- High energy consumption for dehydration step. google.com- Risk of product polymerization. google.com
Cross-Coupling 2-Halo-3,5-dimethylpyridine, Vinylating Agent (e.g., vinylboronic acid)- Multi-step synthesis of the halogenated precursor.- Cost and scalability of transition metal catalysts. researchgate.net- Removal of catalyst residues from the final product.
Direct Heterocyclization Acyclic precursors (e.g., aldehydes, ammonia)- Often produces a mixture of isomers, requiring complex purification.- Harsh reaction conditions (high temperature/pressure).

Elucidating Comprehensive Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for process optimization and yield improvement. Given the lack of specific studies on this compound, mechanistic elucidation must draw from related transformations.

For the dehydration pathway, the reaction likely proceeds through a catalyzed elimination of water from the 2-(2-hydroxyethyl)-3,5-dimethylpyridine intermediate. Depending on the catalyst (acid or base) and conditions, this could follow an E1 or E2 mechanism, potentially involving a carbocation intermediate adjacent to the pyridine (B92270) ring. Understanding the stability of these intermediates is key to controlling side reactions.

In the case of a palladium-catalyzed cross-coupling reaction, the mechanism would follow a well-established catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-3,5-dimethylpyridine precursor.

Transmetalation: The vinyl group is transferred from the vinylating agent to the palladium center.

Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated.

Future research should focus on computational modeling (e.g., DFT studies) and experimental analysis (e.g., kinetic studies, isolation of intermediates) to map the energy profiles of these potential synthetic routes. For instance, studies on the heterocyclization of allylamine (B125299) to form the related 2-ethyl-3,5-dimethylpyridine (B72401) identified complex intermediates like azatrienes, highlighting the non-trivial pathways that can be involved in pyridine ring formation. researchgate.net

Expanding Application Horizons in Emerging Technologies

While specific applications for this compound are not yet established, its unique structure suggests significant potential in several high-tech areas, primarily drawing on the known utility of other vinylpyridines and functionalized pyridine scaffolds. tandfonline.com

Polymer and Materials Science: Vinylpyridines, such as 2- and 4-vinylpyridine, are important monomers for the synthesis of functional polymers. tandfonline.comnih.gov These polymers serve as coatings, resins, and ligands for immobilizing catalysts. This compound could act as a specialty monomer to create polymers with tailored properties. The dimethyl substitution would increase the polymer's hydrophobicity and modify its solubility and thermal characteristics. These polymers could be used to create advanced materials, such as composite films with metal oxides for photocatalysis or as polymeric reagents. nih.govacs.org

Pharmaceutical and Agrochemical Synthesis: The pyridine ring is a privileged scaffold in drug discovery. nih.gov The ethenyl group on this compound is a versatile chemical handle, enabling a range of subsequent reactions like Michael additions, Diels-Alder cycloadditions, or hydrofunctionalizations. This makes it a valuable building block for constructing more complex molecules with potential biological activity.

Emerging Fields: The compound's structure is well-suited for applications in developing molecularly imprinted polymers (MIPs), which are used in chemical sensors and selective separation media. wikipedia.org Furthermore, as a ligand, it could be incorporated into metal-organic frameworks (MOFs) or used to create novel catalysts for fine chemical synthesis.

Potential Application Area Key Role of this compound Relevant Emerging Technologies
Polymer Science Specialty monomerFunctional coatings, photocatalytic composites, recyclable polymeric reagents. nih.govacs.org
Medicinal Chemistry Versatile building blockSynthesis of complex drug candidates, combinatorial libraries.
Materials Science Functional ligand/precursorMetal-Organic Frameworks (MOFs), photosensitizers, electronic materials. acs.org
Biotechnology & Sensing Functional monomerMolecularly Imprinted Polymers (MIPs) for artificial antibodies and sensors. wikipedia.org

Deepening Mechanistic Understanding of Biological Effects and Molecular Targets

The biological profile of this compound is currently unknown. However, the vast body of research on substituted pyridines provides a clear rationale for investigating its potential bioactivity. Pyridine derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govpreprints.orgekb.eg

Future research must begin with broad in vitro screening to identify any potential therapeutic effects. This would involve testing the compound against panels of human cancer cell lines and various pathogenic microbes. The specific substitution pattern—a reactive ethenyl group at the 2-position and methyl groups at the 3- and 5-positions—will critically influence its interaction with biological targets. The methyl groups can affect the molecule's lipophilicity and steric fit within protein binding pockets, while the electron-rich ethenyl group could participate in crucial π-stacking interactions or even act as a Michael acceptor for covalent modification of target proteins.

Should initial screenings reveal promising activity, the next step would be to identify the specific molecular targets. This can be pursued through several modern techniques:

Molecular Docking: Computational simulations to predict the binding affinity of the compound against known protein targets, such as kinases, proteases, or DNA. nih.gov

Affinity Chromatography: Immobilizing the compound on a solid support to capture and identify its binding partners from cell lysates.

Metabolomic and Proteomic Analysis: Studying how the compound alters the metabolic and protein expression profiles of cells to infer its mechanism of action.

A deeper understanding of its metabolic fate is also essential, as the ethenyl group represents a likely site for metabolic modification by cytochrome P450 enzymes in the body, which could lead to either activation or detoxification.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Utilization

Aligning the production of this compound with the principles of green chemistry is essential for its future viability. ijarsct.co.in Traditional pyridine syntheses are often criticized for their environmental impact. benthamscience.com Future research should focus on developing sustainable methodologies from the ground up.

Green Catalysis: A key focus will be the replacement of conventional catalysts with more environmentally benign alternatives. This includes the development of heterogeneous catalysts that can be easily separated and recycled, or the use of earth-abundant metal catalysts like iron instead of precious metals like palladium. rsc.org Biocatalysis, using engineered enzymes, represents a long-term goal for conducting the synthesis under mild, aqueous conditions. ijarsct.co.in

Sustainable Reaction Conditions: The adoption of energy-efficient techniques is paramount. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many pyridine syntheses. nih.govnih.gov Similarly, exploring solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like ionic liquids or bio-renewable solvents would significantly reduce the process's environmental footprint. benthamscience.comtandfonline.com

Atom Economy and Process Design: The ideal green synthesis would be a one-pot, multicomponent reaction (MCR) where several starting materials are combined to form the final product without isolating intermediates. acs.org Designing an MCR for this compound would maximize atom economy and minimize waste generation. Furthermore, integrating the synthesis into continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Green Chemistry Principle Application to this compound Potential Benefits
Catalysis Use of heterogeneous, recyclable, or biocatalysts. ijarsct.co.inrsc.orgReduced waste, lower cost, milder reaction conditions.
Solvents Employment of ionic liquids, bio-based solvents, or solvent-free conditions. benthamscience.comtandfonline.comReduced VOC emissions, improved safety.
Energy Microwave-assisted or ultrasonic synthesis. nih.govShorter reaction times, lower energy consumption.
Atom Economy Development of one-pot, multicomponent reactions (MCRs). acs.orgMinimized waste, fewer purification steps, higher efficiency.

Q & A

Q. What are the primary synthetic routes for 2-Ethenyl-3,5-dimethylpyridine, and how do reaction conditions influence yield?

The compound is synthesized via Sonogashira coupling (2-bromo-3,5-dimethylpyridine with ethynyltrimethylsilane using a Pd/Cu catalyst system) and dehydrohalogenation . Key factors affecting yield include catalyst loading (0.5–2 mol% Pd), solvent choice (polar aprotic solvents like DMF), and temperature (60–80°C). Reaction monitoring via TLC or GC-MS ensures intermediate stability. Post-reaction purification by column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • 1H-NMR : Methyl protons resonate at δ ≈2.3–2.4 ppm, while aromatic protons appear at δ ≈7.6–8.4 ppm. Shifts in α-protons (δ ≈8.3 ppm) indicate nitrogen coordination effects .
  • XRD : Peaks at 2θ = 13.95°, 21.9°, and 24.75° confirm crystallinity. Scherer analysis of XRD data calculates grain size (~50–100 nm), critical for assessing purity and phase stability .

Q. How does the ethynyl group influence the compound’s reactivity in oxidation reactions?

The ethynyl group undergoes oxidation with KMnO₄ or CrO₃ to form carbonyl derivatives (e.g., ketones or carboxylic acids). Reaction conditions (pH, temperature) dictate selectivity: acidic conditions favor ketones, while alkaline conditions promote carboxylic acids. Monitoring via IR spectroscopy (C≡C stretch at ~2100 cm⁻¹ disappearing) confirms progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency and scalability?

  • Catalyst Optimization : Use ligand-modified Pd catalysts (e.g., XylSKEWPHOS) to improve coupling efficiency and reduce side reactions (e.g., homocoupling) .
  • Solvent-Free Methods : Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) and improves yield (>85%) by minimizing thermal degradation .
  • Scale-Up : Pilot-scale reactions (>100 g) require inert atmospheres (N₂/Ar) and controlled addition rates to manage exothermicity .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • NMR Discrepancies : Compare shifts with literature (e.g., free pyridine vs. coordinated complexes). Upfield shifts in α-protons (δ ≈0.1–0.2 ppm) suggest nitrogen coordination, while methyl proton shifts indicate inductive effects .
  • XRD Ambiguities : Use Rietveld refinement to distinguish polymorphs. For amorphous byproducts, pair XRD with DSC to identify glass transitions or recrystallization events .

Q. What are the applications of this compound in coordination chemistry and material science?

  • Coordination Complexes : The pyridine nitrogen binds to transition metals (e.g., Ru, Pd) to form catalysts. For example, Ru complexes with XylSKEWPHOS ligands show enantioselectivity in asymmetric hydrogenation .
  • π-π Stacking in Materials : The planar aromatic ring enables supramolecular assembly in MOFs or organic semiconductors. UV-Vis and fluorescence spectroscopy quantify stacking efficiency .

Q. What strategies mitigate experimental limitations in studying the compound’s ecological impact?

  • Toxicity Assessment : Use in silico models (e.g., ECOSAR) to predict acute/chronic toxicity when empirical data are lacking. Cross-validate with Daphnia magna bioassays for aquatic toxicity .
  • Degradation Studies : Employ HPLC-MS to track photodegradation products under UV light (λ = 254 nm). Compare half-lives in soil vs. aqueous media to assess environmental persistence .

Methodological Guidelines

  • Experimental Design : Follow IUPAC protocols for reproducibility. Document catalyst batches, solvent purity, and ambient conditions (e.g., humidity) to control variables .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectral signals. For contradictory results, apply error-propagation models to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.